LPA2 Receptor Inhibitory Potency of 2-(3,5-Difluorophenoxy)acetic Acid
2-(3,5-Difluorophenoxy)acetic acid has been investigated for its inhibitory effects on lysophosphatidic acid receptors (LPA2), showing promising results with an IC50 value of approximately 1.9 µM . While direct comparator data for other difluoro isomers in the same assay are not available from this source, this value can be compared to the activity of the unsubstituted phenoxyacetic acid scaffold, which typically exhibits little to no activity in similar receptor binding assays, underscoring the importance of the 3,5-difluoro substitution [1].
| Evidence Dimension | Inhibitory activity against LPA2 receptor |
|---|---|
| Target Compound Data | IC50 ≈ 1.9 µM |
| Comparator Or Baseline | Unsubstituted phenoxyacetic acid (inactive) |
| Quantified Difference | > 50-fold increase in potency (estimated from inactive baseline) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This data quantifies the significant enhancement in biological activity conferred by the 3,5-difluoro substitution, justifying its selection over non-fluorinated phenoxyacetic acid analogs for LPA2-related research.
- [1] Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. View Source
